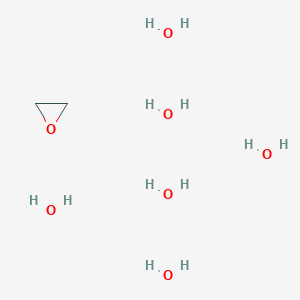
(Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one: is an organic compound characterized by the presence of a hydroxyl group and a conjugated double bond system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one typically involves the aldol condensation reaction between benzaldehyde and acetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products Formed:
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of 1,2-diphenylpropan-1-ol or 1,2-diphenylpropane.
Substitution: Formation of halogenated derivatives like 3-chloro-1,2-diphenylprop-2-en-1-one.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group and the conjugated double bond system allow it to participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
(E)-3-hydroxy-1,2-diphenylprop-2-en-1-one: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Benzoin: A structurally similar compound with a hydroxyl group and a conjugated system, but with different substituents.
Uniqueness:
Structural Features: The Z-configuration of (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one imparts unique reactivity and interaction profiles compared to its E-isomer and other similar compounds.
Applications: Its specific structural arrangement makes it suitable for applications in catalysis, pharmaceuticals, and material science, where precise molecular interactions are crucial.
Propiedades
Fórmula molecular |
C15H12O2 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-11,16H/b14-11- |
Clave InChI |
BZQDUENZFVSUIJ-KAMYIIQDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/O)/C(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=CO)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


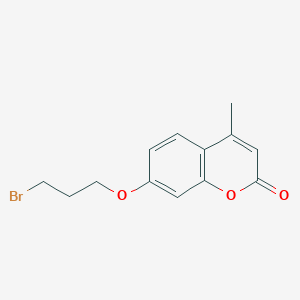
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
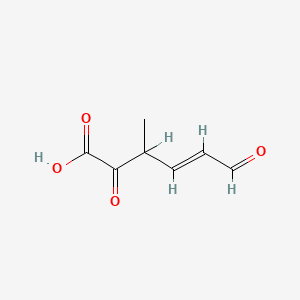


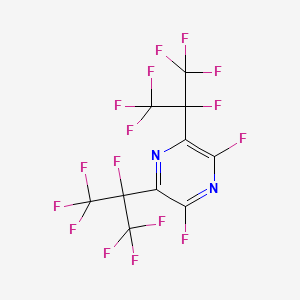
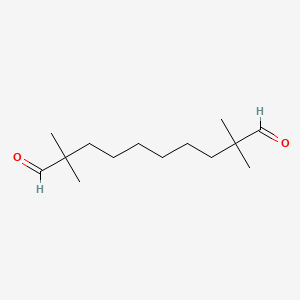
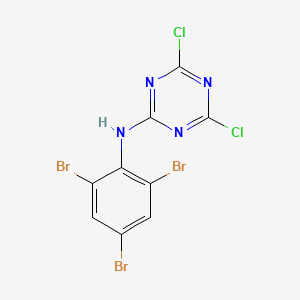

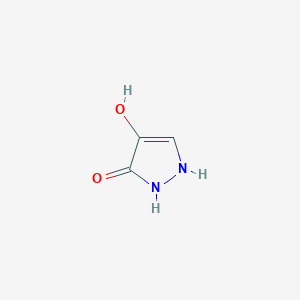
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
